![molecular formula C18H19N3O2S B2356876 N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide CAS No. 1448034-22-7](/img/structure/B2356876.png)
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide
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Overview
Description
“N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide” is a compound that belongs to the class of organic compounds known as imidazopyridines . These are organic heteropolycyclic compounds containing a pyrazine ring fused to an imidazole ring . This class of compounds has attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity .
Synthesis Analysis
A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup, and environmentally benign .
Chemical Reactions Analysis
The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .
Scientific Research Applications
Optoelectronic Devices
Imidazo[1,2-a]pyridines have shown great potential in the field of materials science, particularly in the development of optoelectronic devices . Their unique luminescent properties make them ideal for use in devices that convert electrical signals into light, or vice versa.
Sensors
The luminescent properties of imidazo[1,2-a]pyridines also make them useful in the creation of sensors . These compounds can be used to detect changes in their environment, such as changes in temperature, pH, or the presence of certain chemicals.
Anti-Cancer Drugs
Imidazo[1,2-a]pyridines have been studied for their potential use in the pharmaceutical field, particularly as anti-cancer drugs . Their ability to interact with biological systems could make them effective in targeting and killing cancer cells.
Confocal Microscopy and Imaging
The luminescent properties of imidazo[1,2-a]pyridines can be utilized in confocal microscopy and imaging . This allows for high-resolution imaging of biological samples, which can be crucial in medical and biological research.
Treatment of Insomnia
Some derivatives of imidazo[1,2-a]pyridines, such as zolpidem, are used to treat short-term insomnia . These compounds can affect brain function and induce sleep.
Synthesis of Other Compounds
Imidazo[1,2-a]pyridines can be used in the synthesis of other compounds . For example, they can be used in a visible light-photocatalysed functionalization of alkynes/nitrile insertion/cyclization tandem sequence in a microchannel reactor .
Future Directions
Imidazo[1,2-a]pyridines have increasing importance in the pharmaceutical industry with their wide range of pharmacological activities . In a study, two series of imidazopyridine derivatives were synthesized . It was planned to integrate the pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold . The current study demonstrated that these compounds have anticancer activity and would be useful in developing more effective compounds for treating breast cancer .
Mechanism of Action
Target of Action
The compound N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been identified as covalent anticancer agents . They are known to target the KRAS G12C protein, which is often mutated in various types of cancers . The KRAS G12C protein plays a crucial role in cell proliferation and survival, making it a significant target for anticancer therapies .
Mode of Action
The compound interacts with its target, the KRAS G12C protein, through a covalent bond . This interaction inhibits the function of the KRAS G12C protein, thereby preventing the proliferation of cancer cells . The compound’s mode of action is facilitated by the Groebke–Blackburn–Bienaymè reaction .
Biochemical Pathways
The compound affects the RAS signaling pathway, which is involved in cell growth and survival . By inhibiting the KRAS G12C protein, the compound disrupts this pathway, leading to the inhibition of cancer cell proliferation .
Pharmacokinetics
Imidazole derivatives are generally known for their broad range of chemical and biological properties, which make them valuable in drug development
Result of Action
The primary result of the compound’s action is the inhibition of cancer cell proliferation . This is achieved through the covalent inhibition of the KRAS G12C protein, disrupting the RAS signaling pathway that is crucial for cell growth and survival .
properties
IUPAC Name |
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-24(23,14-15-6-2-1-3-7-15)21(16-9-10-16)13-17-12-19-18-8-4-5-11-20(17)18/h1-8,11-12,16H,9-10,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WINIXAMECIOPGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)S(=O)(=O)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylmethanesulfonamide |
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